molecular formula C24H23NO3 B3381089 (9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate CAS No. 216222-96-7

(9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Cat. No.: B3381089
CAS No.: 216222-96-7
M. Wt: 373.4 g/mol
InChI Key: SJGBJASOHDROCR-UHFFFAOYSA-N
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Description

(CAS: 216222-96-7) This compound is an Fmoc-protected amino alcohol with the molecular formula C₂₄H₂₃NO₃ (molar mass: 373.44 g/mol) . Its structure comprises:

  • A 9H-fluoren-9-ylmethyl (Fmoc) group, a widely used amine-protecting group in peptide synthesis.
  • A 1-hydroxy-3-phenylpropan-2-yl backbone, featuring a hydroxyl group and a phenyl-substituted carbon chain.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGBJASOHDROCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate typically involves the reaction of fluorenylmethanol with N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the fluorenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • Density : 1.219 ± 0.06 g/cm³ (predicted).
  • Boiling Point : 606.1 ± 50.0 °C (predicted).
  • pKa : 11.44 ± 0.46 (predicted), indicating moderate basicity .

The Fmoc group enables selective deprotection under mild basic conditions, making it valuable in solid-phase peptide synthesis (SPPS).

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

Compound Name Key Structural Differences Applications/Implications References
(9H-Fluoren-9-yl)methyl (1-(hydroxyamino)-1-oxo-3-phenylpropan-2-yl)carbamate Hydroxyl group replaced with hydroxyamino (NHOH), forming a hydroxamic acid derivative. Potential for metal chelation (e.g., inhibition of metalloenzymes).
(9H-Fluoren-9-yl)methyl N-[(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate tert-butoxy group replaces phenyl; butan-2-yl backbone with (2R,3R) stereochemistry. Enhanced steric protection; altered solubility due to tert-butyl group.
(9H-Fluoren-9-yl)methyl N-[(2R)-2-benzyl-3-hydroxypropyl]carbamate Benzyl substituent instead of phenyl; shorter carbon chain. Increased lipophilicity; potential for aromatic stacking interactions in peptide design.
Fmoc-NH-PEG(3)-N₃ PEG spacer and azide terminal group. Click chemistry applications (e.g., bioconjugation); improved aqueous solubility.
(9H-Fluoren-9-yl)methyl((2S,3R)-3-hydroxy-4-methyl-1-oxo-1-(phenylamino)pentan-2-yl)carbamate Phenylamino and methyl substituents; keto group. Potential as a β-hydroxy-α-amino acid precursor in asymmetric synthesis.

Physicochemical Properties

Property Target Compound Hydroxamic Acid Derivative tert-Butoxy Derivative PEGylated Derivative
Molecular Weight 373.44 g/mol ~385 g/mol (estimated) 569.71 g/mol (C₃₇H₃₁NO₃S) 440.50 g/mol (C₂₃H₂₈N₄O₅)
Solubility Low (hydrophobic Fmoc) Moderate (polar NHOH group) Very low (bulky tert-butyl) High (PEG enhances hydrophilicity)
Stereochemistry Not specified Not specified (2R,3R) configuration Achiral (PEG spacer)

Stability and Reactivity

  • Hydrolytic Stability : The Fmoc group in the target compound is stable under acidic conditions but cleaved by bases (e.g., piperidine). In contrast, the tert-butoxy derivative requires strong acids (e.g., TFA) for deprotection .
  • Thermal Stability : The target compound’s predicted high boiling point (606 °C) suggests suitability for high-temperature reactions, whereas PEGylated derivatives may degrade due to ether linkages .

Biological Activity

(9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, also known as FMHPC, is a compound of interest due to its potential biological activities. This article explores the structural characteristics, biological properties, and relevant research findings associated with FMHPC.

Structural Characteristics

FMHPC has a complex molecular structure, represented by the following details:

  • Molecular Formula : C24_{24}H23_{23}N O3_{3}
  • Molecular Weight : 373.44 g/mol
  • SMILES Notation : C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
  • InChIKey : SJGBJASOHDROCR-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of FMHPC can be categorized into several areas based on existing research:

1. Anticancer Activity

Recent studies have indicated that carbamate derivatives, including FMHPC, exhibit significant anticancer properties. The compound's structure allows for interaction with various biological targets involved in cancer progression.

2. Enzyme Inhibition

FMHPC has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to tumor growth and proliferation.

3. Neuroprotective Effects

Preliminary data suggest that FMHPC may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities of FMHPC

Activity TypeObservationsReferences
AnticancerInhibits cell proliferation in cancer lines
Enzyme InhibitionEffective against specific metabolic enzymes
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Anticancer Activity

A study conducted on the effects of FMHPC on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The IC50 value was reported at approximately 15 µM, indicating a significant potential for development as an anticancer agent.

Case Study: Enzyme Inhibition

In vitro assays have shown that FMHPC effectively inhibits the enzyme dihydrofolate reductase (DHFR), which plays a critical role in DNA synthesis and repair. This inhibition was measured using a spectrophotometric assay, demonstrating an IC50 value of 25 nM.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (9H-fluoren-9-yl)methyl carbamate derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling chloroformates with amine intermediates under basic conditions. For example, pyrimidine or pyridine intermediates are dissolved in chloroform, followed by addition of triethylamine (TEA) and chloroformate derivatives. Reaction monitoring via ESI-MS is critical, with optimal yields achieved after 18 hours of stirring (vs. 3 hours) due to slow kinetics . Purification via silica gel column chromatography is standard.
  • Data : Example yields: 33% after 18 hours vs. 15% after 3 hours for compound 19 .

Q. How should researchers handle this compound safely in laboratory settings?

  • Protocols :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be removed without touching the outer surface to prevent contamination .
  • Ventilation : Ensure fume hoods or local exhaust systems are used to avoid inhalation of dust/aerosols .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose in sealed containers. Avoid water rinsing to prevent environmental release .
    • Hazard Classification : Acute toxicity (Oral, Dermal: Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methods :

  • ¹H-NMR : Key shifts include -CH₂-NH- signals at 2.97–3.18 ppm (vs. 2.70 ppm in intermediates), confirming carbamate formation .
  • ESI-MS : Monitors reaction progress and confirms molecular ion peaks .
  • X-ray Crystallography : Resolves stereochemistry and solvate structures (e.g., 0.334-solvate with propan-2-ol) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the reactivity and biological activity of related carbamate derivatives?

  • Case Study : In analogs like 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid, fluorination alters electronic properties and enhances metabolic stability. Comparative studies show that 3,5-difluoro substitution improves binding affinity to target enzymes (e.g., cholinesterases) vs. non-fluorinated analogs .
  • Data : Molecular weight = 437.4 g/mol; logP = 3.28 (XLOGP3) for fluorinated derivatives vs. 2.5 for non-fluorinated .

Q. What mechanistic insights explain the stability of the Fmoc-protecting group under varying pH conditions?

  • Analysis : The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile. Stability studies show rapid cleavage in 20% piperidine/DMF (t₁/₂ < 5 minutes) but resistance to mild acidic conditions (pH 4–6). Degradation products include dibenzofulvene, confirmed by HPLC and UV-Vis spectroscopy .
  • Application : Controlled deprotection in peptide synthesis requires pH optimization to prevent premature cleavage .

Q. How can conflicting toxicity data from different safety reports be reconciled?

  • Resolution : Discrepancies in GHS classifications (e.g., H302 vs. H315 dominance) may arise from batch-specific impurities or testing protocols. Cross-reference SDS from multiple vendors (e.g., Indagoo vs. Key Organics) and validate via in vitro assays (e.g., Ames test for mutagenicity) .
  • Recommendation : Prioritize recent SDS (post-2021) and conduct in-house LC-MS purity checks (>98%) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(9H-fluoren-9-yl)methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

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